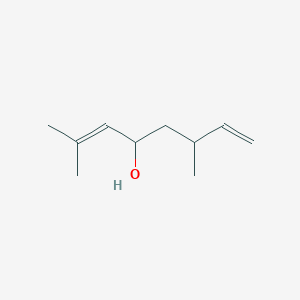

2,6-Dimethylocta-2,7-dien-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethylocta-2,7-dien-4-ol is a monoterpene alcohol with a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It features a branched carbon skeleton with two double bonds (at positions 2 and 7) and a hydroxyl group at position 3. This compound is structurally related to linalool derivatives and is often identified in natural products, such as citrus honey, where it contributes to floral and fruity aroma profiles . Its applications span flavor and fragrance industries due to its volatile and odor-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylocta-2,7-dien-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine, resulting in the formation of thioacetates. These thioacetates can then be reduced to thiols, which are further converted into disulphides .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process includes steam distillation followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,7-dien-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes such as geranial.

Reduction: The compound can be hydrogenated to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form derivatives like tosylates and chlorides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: Reagents like triphenylphosphine and carbon tetrachloride are used in the Appel reaction to form chlorides.

Major Products Formed

Geranial: An aldehyde formed through oxidation.

Geranyl Chloride: A product of the Appel reaction.

α-Terpineol: A cyclic terpene formed in acidic conditions.

Scientific Research Applications

2,6-Dimethylocta-2,7-dien-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,7-dien-4-ol involves its interaction with cellular membranes and proteins. It has been shown to disrupt the cell membrane integrity of microorganisms, leading to cell lysis . Additionally, it can inhibit the formation of pseudohyphae and chlamydoconidia in fungi, contributing to its antifungal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of terpenoids and related compounds allows for nuanced comparisons. Below is a detailed analysis of 2,6-Dimethylocta-2,7-dien-4-ol alongside its analogs:

Functional Group Variations

(E)-2,6-Dimethylocta-2,7-diene-1,6-diol Structure: Contains two hydroxyl groups (positions 1 and 6) and two double bonds. Properties: Higher polarity due to diol groups, leading to lower volatility compared to mono-alcohols. Commonly found in citrus honey as a linalool derivative . Application: Acts as a floral marker in honey traceability studies .

(E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoic acid Structure: Features a carboxylic acid group (position 6) and a hydroxyl group (position 6). Properties: Increased acidity (pKa ~4-5) and water solubility compared to alcohols. Isolated from Lindera akoensis and studied for anti-inflammatory properties . Application: Potential use in pharmaceutical research .

(E)-3,7-Dimethylocta-2,6-dien-1-yl methyl carbonate

- Structure : Ester derivative of geraniol (methyl carbonate group at position 1).

- Properties : Enhanced volatility and stability due to esterification. Synthesized for use in fragrance formulations .

- Application : Key intermediate in perfumery and agrochemicals .

Positional Isomerism

2,4-Dimethylocta-2,7-dien-4-ol

- Structure : Methyl groups at positions 2 and 4; hydroxyl at position 4.

- Properties : Odor profile differs due to altered branching; patented as a fragrance ingredient by Symrise AG .

- Application : Used in perfumes and household odorants .

7-Octen-2-ol, 2,6-dimethyl (CAS 18479-58-8)

- Structure : Hydroxyl group at position 2 instead of 4.

- Properties : Lower boiling point (~210°C) compared to the 4-ol isomer. Documented in NIST databases for gas chromatography applications .

Double Bond and Saturation Variations

(E,Z)-2,6-Dimethylocta-2,4,6-triene

- Structure : Three conjugated double bonds (positions 2, 4, 6).

- Properties : Higher reactivity due to extended conjugation; identified in roasted hemp seed oil as a key odorant .

- Application : Contributes to nutty and roasted aromas in food products .

(E)-2,6-Dimethylocta-2,5,7-trien-4-one

- Structure : Ketone group at position 4 and three double bonds.

- Properties : Higher molecular weight (150.22 g/mol) and density (0.951 g/cm³) due to ketone functionality. Exhibits strong odor characteristics, used in flavor chemistry .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2,6-Dimethylocta-2,7-dien-4-ol, and what key spectral features should be observed?

Methodological Answer:

- 1H and 13C NMR : Analyze coupling constants to determine double bond geometry (E/Z). For example, vicinal coupling constants (J = 10–18 Hz) in 1H NMR can indicate trans (E) or cis (Z) configurations. Compare with data from structurally related terpenoids, such as (6E)-2,6-dimethylocta-2,6-diene or diol analogs .

- IR Spectroscopy : Confirm the presence of the hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) and conjugated dienes (C=C stretches ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 154.25 for C10H18O) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common organic solvents, and how can this inform experimental design?

Methodological Answer:

- Solubility Data : While direct data for this compound is limited, extrapolate from structurally similar alcohols like linalool (3,7-dimethylocta-1,6-dien-3-ol), which has a solubility of 1.589 g/L in water at 25°C .

- LogP : Predicted logP = 2.53 (based on analogs ), indicating moderate hydrophobicity. Prefer solvents like ethanol, diethyl ether, or dichloromethane for extraction/purification.

| Property | Value (Predicted/Extrapolated) | Source Compound Reference |

|---|---|---|

| LogP | 2.53 | |

| Water Solubility (25°C) | ~1.5 g/L | |

| Ethanol Solubility | Miscible | Estimated from LogP |

Q. What are the recommended storage conditions for this compound to prevent degradation during research?

Methodological Answer:

- Storage : Store under inert gas (N2/Ar) at –20°C to minimize oxidation of conjugated dienes.

- Stability Monitoring : Periodically analyze via TLC or NMR to detect degradation products (e.g., epoxides or peroxides) .

Advanced Research Questions

Q. How can researchers differentiate between regioisomers of this compound (e.g., hydroxyl position variants) using chromatographic methods?

Methodological Answer:

- HPLC/GC-MS : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) or column polarity to separate isomers. For example, linalool (3-ol) and its 6-ol analog show distinct retention times due to polarity differences .

- Chiral Columns : Use chiral stationary phases to resolve enantiomers, if applicable .

Q. What synthetic strategies are documented for constructing the conjugated diene system in this compound, and what catalysts are effective?

Methodological Answer:

- Wittig Reaction : Combine allylic phosphonium ylides with carbonyl precursors to install double bonds stereoselectively.

- Acid-Catalyzed Cyclization : Use Lewis acids (e.g., ZnCl2) to promote intramolecular dehydration, as demonstrated in terpene synthesis .

- Catalytic Hydrogenation : Partially hydrogenate polyenes to achieve desired diene geometry (E/Z) .

Q. In metabolic studies, what are the potential cytochrome P450 interactions of this compound, and how can these be assayed?

Methodological Answer:

- In Vitro Assays : Incubate with human liver microsomes and NADPH to monitor metabolite formation via LC-MS. Compare with controls lacking cofactors.

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to assess CYP450 inhibition. Reference cytotoxic activity studies of related terpenoids .

Properties

CAS No. |

103982-47-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,6-dimethylocta-2,7-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,9-11H,1,7H2,2-4H3 |

InChI Key |

GVHRVLICSWMZIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C=C(C)C)O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.